![molecular formula C11H9N3 B12860963 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole CAS No. 75107-05-0](/img/structure/B12860963.png)
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both pyrrole and benzimidazole rings. These types of compounds are known for their diverse biological and medicinal properties. The combination of these two rings in a single molecule can lead to unique chemical and biological activities, making it a compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of 1H-imidazole with acrolein, followed by cyclization to form the desired product . Another method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a Hg(II)–EDTA system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrrole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent used for the oxidation of this compound.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its antibacterial and antitubercular properties.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes like enoyl ACP reductase and DHFR by forming hydrogen bonds with key residues at the active sites . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: Another nitrogen-containing heterocycle with similar biological activities.
Imidazole: Shares the benzimidazole ring and has similar chemical properties.
Pyrrole: The parent compound of the pyrrole ring in 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole.
Uniqueness
This compound is unique due to the combination of pyrrole and benzimidazole rings in a single molecule. This combination can lead to enhanced biological activities and the potential for novel applications in various fields of research.
Eigenschaften
CAS-Nummer |
75107-05-0 |
|---|---|
Molekularformel |
C11H9N3 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
1-pyrrol-1-ylbenzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-11-10(5-1)12-9-14(11)13-7-3-4-8-13/h1-9H |
InChI-Schlüssel |
YXUZNCVIODPKCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
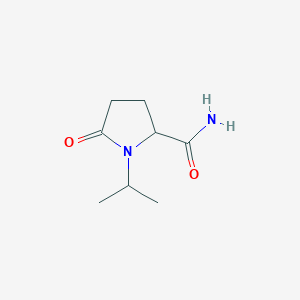
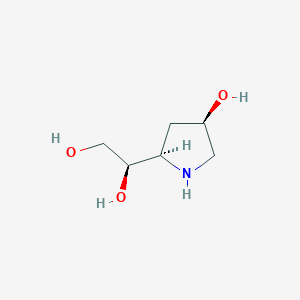
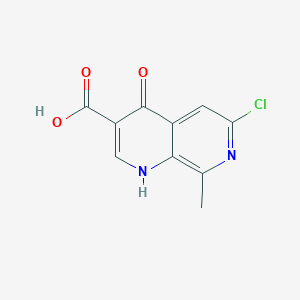

![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)


![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
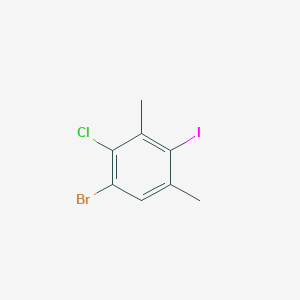
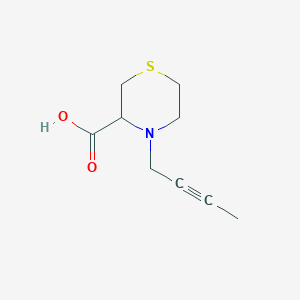
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

